molecular formula C10H12FN3O2 B8769687 1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-fluoro-5-(2-methoxyethoxy)-

1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-fluoro-5-(2-methoxyethoxy)-

Cat. No. B8769687
M. Wt: 225.22 g/mol
InChI Key: AGFLQJVLFXDSNX-UHFFFAOYSA-N
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Patent
US08758830B2

Procedure details

SnCl2 (1337 mg, 7.05 mmol) was added to 4-fluoro-5-(2-methoxyethoxy)-3-nitro-1H-pyrrolo[2,3-b]pyridine (360 mg, 1.41 mmol) in 6N HCl (10 mL) at 0-5° C., and the reaction was stirred at 0-5° C. for 1 hour. The solution was neutralized by addition of 6N NaOH and then extracted with CHCl3/IPA 3/1. The combined organic phases were dried over MgSO4 and concentrated to leave 4-fluoro-5-(2-methoxyethoxy)-1H-pyrrolo[2,3-b]pyridin-3-amine (300 mg, 95% yield) as an oil.
Name
Quantity
1337 mg
Type
reactant
Reaction Step One
Name
4-fluoro-5-(2-methoxyethoxy)-3-nitro-1H-pyrrolo[2,3-b]pyridine
Quantity
360 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[Sn]Cl.[F:4][C:5]1[C:10]([O:11][CH2:12][CH2:13][O:14][CH3:15])=[CH:9][N:8]=[C:7]2[NH:16][CH:17]=[C:18]([N+:19]([O-])=O)[C:6]=12.[OH-].[Na+]>Cl>[F:4][C:5]1[C:10]([O:11][CH2:12][CH2:13][O:14][CH3:15])=[CH:9][N:8]=[C:7]2[NH:16][CH:17]=[C:18]([NH2:19])[C:6]=12 |f:2.3|

Inputs

Step One
Name
Quantity
1337 mg
Type
reactant
Smiles
Cl[Sn]Cl
Name
4-fluoro-5-(2-methoxyethoxy)-3-nitro-1H-pyrrolo[2,3-b]pyridine
Quantity
360 mg
Type
reactant
Smiles
FC1=C2C(=NC=C1OCCOC)NC=C2[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 0-5° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3/IPA 3/1
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C2C(=NC=C1OCCOC)NC=C2N
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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